molecular formula C17H24N4O3S B2371583 3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 953212-51-6

3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2371583
CAS No.: 953212-51-6
M. Wt: 364.46
InChI Key: VTOAALVAWMUMMY-UHFFFAOYSA-N
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Description

3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a useful research compound. Its molecular formula is C17H24N4O3S and its molecular weight is 364.46. The purity is usually 95%.
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Biological Activity

The compound 3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one represents a novel class of thiazolopyrimidine derivatives that have garnered attention for their potential therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of the compound is characterized by the presence of a thiazolo[3,2-a]pyrimidine core, which is linked to a piperazine moiety through an acetyl group. This unique arrangement contributes to its biological properties.

Research indicates that thiazolopyrimidine derivatives often exhibit diverse biological activities due to their ability to interact with various molecular targets. The specific mechanisms of action for this compound may include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP) in cells, which can modulate inflammatory responses and neuronal signaling pathways.
  • Anticancer Properties : Thiazolopyrimidines have been studied for their anticancer effects, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Anticancer Induces apoptosis in various cancer cell lines; inhibits tumor growth.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo models.
Antimicrobial Exhibits activity against a range of bacterial strains.
Neuroprotective Potentially protects neuronal cells from oxidative stress and apoptosis.

Case Studies

  • Anticancer Activity : In a study published by Beilstein Journal, thiazolopyrimidine derivatives were tested against several cancer cell lines, demonstrating significant cytotoxic effects. The compound induced apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties showed that compounds similar to this compound effectively inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
  • Neuroprotective Studies : Research has indicated that thiazolopyrimidine derivatives can protect against neuronal cell death induced by oxidative stress. This effect is attributed to the modulation of intracellular signaling pathways related to cell survival .

Properties

IUPAC Name

3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c1-11(2)14-9-16(24)21-13(10-25-17(21)18-14)8-15(23)20-6-4-19(5-7-20)12(3)22/h9,11,13H,4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOAALVAWMUMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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